molecular formula C8H6BrF2NO B13728015 (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

Katalognummer: B13728015
Molekulargewicht: 250.04 g/mol
InChI-Schlüssel: MNWWSXUNSCUBHU-QCDXTXTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) and are known for their diverse biological and chemical properties. This particular compound features a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime typically involves the reaction of 5-bromo-2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime in the desired Z-configuration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets. This compound has been shown to inhibit various kinases and enzymes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .

Eigenschaften

Molekularformel

C8H6BrF2NO

Molekulargewicht

250.04 g/mol

IUPAC-Name

(Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4-

InChI-Schlüssel

MNWWSXUNSCUBHU-QCDXTXTGSA-N

Isomerische SMILES

CO/N=C\C1=C(C(=CC(=C1)Br)F)F

Kanonische SMILES

CON=CC1=C(C(=CC(=C1)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.